molecular formula C8H7BrN4O B1375780 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 474956-06-4

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B1375780
CAS No.: 474956-06-4
M. Wt: 255.07 g/mol
InChI Key: GTCANPWWELAJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a novel synthetic compound serving as a key intermediate and lead structure in medicinal chemistry research, particularly in oncology. Recent studies highlight its significant cytotoxic potential. As a derivative of the privileged imidazo[1,2-a]pyridine scaffold, this compound has demonstrated promising in vitro anticancer activity. Research identifies it as a potent cytotoxin against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values of 22.6 µM and 13.4 µM, respectively . A key advantage is its selective toxicity, as it was not toxic towards non-cancerous cells (Vero cell line) up to a concentration of 100 µM . Mechanistic studies indicate that this compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in cancer cells . In silico modeling suggests that its anti-proliferative effect may be mediated through the inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a tyrosine kinase receptor implicated in tumor growth and proliferation . Molecular docking and dynamic studies have identified key interactions with residues Lys627 and Asp836 of this target . Given these properties, this compound is presented as a suitable candidate for further development and modification as a lead anticancer structure . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCANPWWELAJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structural Elucidation of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic) and emerging anticancer agents.[1][2] The 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivative represents a critical "junction molecule." The C6-bromine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-carbohydrazide offers a reactive site for heterocycle formation (1,2,4-triazoles, oxadiazoles).

This guide provides a definitive technical roadmap for the synthesis and structural validation of this compound. It moves beyond generic descriptions to focus on causality —why specific signals appear in NMR and how to distinguish this regioisomer from potential byproducts.

Part 1: Synthetic Genesis & Reaction Logic

Structural certainty begins with synthetic fidelity. The formation of the imidazo[1,2-a]pyridine core relies on a Hantzsch-type condensation. Understanding the mechanism ensures we are characterizing the correct regioisomer.

The Reaction Pathway

The synthesis involves the condensation of 2-amino-5-bromopyridine with ethyl bromopyruvate , followed by nucleophilic acyl substitution with hydrazine.

  • Regioselectivity Control: The endocyclic nitrogen (N1 of the pyridine) is more nucleophilic than the exocyclic amine. However, the reaction mechanism typically involves initial alkylation at the ring nitrogen followed by cyclization, or vice versa depending on conditions. In standard refluxing ethanol, the thermodynamically stable imidazo[1,2-a]pyridine (fused 5,6-system) is formed rather than the non-fused isomer.

Experimental Protocol

Step A: Cyclocondensation (Formation of Ethyl Ester)

  • Reactants: Dissolve 2-amino-5-bromopyridine (10 mmol) in anhydrous ethanol (30 mL).

  • Addition: Add ethyl bromopyruvate (11 mmol) dropwise at room temperature. Note: A slight excess of the pyruvate ensures complete consumption of the aminopyridine.

  • Reflux: Heat to reflux (80°C) for 6–8 hours.

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Neutralize with saturated NaHCO₃ to release the free base. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The intermediate is Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate .

Step B: Hydrazinolysis (Formation of Carbohydrazide)

  • Reactants: Suspend the ester from Step A (5 mmol) in Ethanol (15 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 25 mmol) dropwise. Critical: Large excess drives the equilibrium toward the hydrazide and prevents dimer formation.

  • Reflux: Reflux for 4 hours. The solid usually dissolves and then the product precipitates as the reaction proceeds.

  • Purification: Cool to 0°C. Filter the precipitate.

  • Wash: Wash heavily with cold ethanol and diethyl ether. Reason: Removes unreacted hydrazine (toxic/reactive) and minor impurities.

Workflow Visualization

SynthesisWorkflow Start 2-Amino-5-bromopyridine Inter Ethyl 6-bromoimidazo [1,2-a]pyridine-2-carboxylate Start->Inter Reflux EtOH, 6h (Hantzsch Condensation) Reagent1 + Ethyl bromopyruvate Final 6-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Inter->Final Reflux EtOH, 4h (Nucleophilic Substitution) Reagent2 + N2H4•H2O (Excess)

Figure 1: Step-wise synthetic pathway transforming the pyridine precursor into the target hydrazide.

Part 2: Structural Elucidation (The Evidence)

This section details how to prove the structure using spectroscopic data. The primary challenge is confirming the position of the bromine atom (proving it didn't migrate or that the starting material wasn't isomeric) and confirming the hydrazide tail.

1H NMR Logic (DMSO-d6)

The imidazo[1,2-a]pyridine ring has a distinct coupling pattern. For the 6-bromo derivative, the protons on the pyridine ring (H5, H7, H8) show a specific splitting pattern due to the lack of a proton at C6.

PositionShift (ppm)MultiplicityCoupling Constant (J)Assignment Logic
CONH 9.5 – 9.8Broad Singlet-Amide proton (exchangeable with D₂O).
H5 8.8 – 9.0Singlet (or d)J ~ 1.0–1.5 HzDiagnostic Peak. H5 is deshielded by the bridgehead nitrogen (N4). Because C6 has a Br, H5 cannot have a large ortho-coupling. It shows only a tiny meta-coupling to H7.
H3 8.3 – 8.5Singlet-Characteristic singlet of the imidazole ring.
H8 7.5 – 7.6DoubletJ ~ 9.5 HzOrtho-coupled to H7.
H7 7.3 – 7.4ddJ = 9.5, 1.5 HzOrtho-coupled to H8 and meta-coupled to H5.
NH₂ 4.5 – 4.8Broad Singlet-Terminal amine protons (often broad).

Self-Validating Check:

  • If the Br was at C7 , H5 would appear as a doublet (J~7Hz) coupled to H6.

  • If the Br was at C8 , H5 would appear as a doublet (J~7Hz), and H6/H7 would show standard coupling.

  • Observation of a deshielded singlet (or near singlet) at ~8.9 ppm confirms the 6-substitution pattern.

Mass Spectrometry (Isotopic Fingerprint)

Bromine has two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This provides a definitive "fingerprint" in the mass spectrum.

  • Molecular Formula: C₈H₇BrN₄O

  • Molecular Weight: ~255.07 g/mol

  • Key Signals:

    • [M+H]⁺: You will observe two peaks of nearly equal intensity separated by 2 mass units (m/z 255 and 257).

    • Fragmentation: Look for the loss of the hydrazide group (-NHNH₂, mass 31) or the carbonyl (-CO, mass 28) in MS/MS modes.

Infrared Spectroscopy (IR)
  • 3300–3100 cm⁻¹: Doublet or broad band corresponding to NH and NH₂ stretching.

  • 1650–1680 cm⁻¹: Strong Amide I band (C=O). Note: This will be at a lower frequency than the ester precursor (which appears ~1720 cm⁻¹), confirming conversion.

  • C-Br stretch: ~500–600 cm⁻¹ (often difficult to identify in fingerprint region, but absence of other halides helps).

Elucidation Logic Tree

ElucidationLogic Sample Unknown Sample MS_Check MS Analysis: Isotope Pattern? Sample->MS_Check NMR_Check 1H NMR: H5 Signal Analysis Sample->NMR_Check IR_Check IR Spectrum: Carbonyl Region Sample->IR_Check Br_Confirm 1:1 Ratio (M/M+2) Confirms Bromine MS_Check->Br_Confirm Yes H5_Singlet H5 is Singlet/Small coupling (~8.9 ppm) NMR_Check->H5_Singlet Observed H5_Doublet H5 is Doublet (J>6Hz) NMR_Check->H5_Doublet Observed Final_Struct Confirmed Structure: 6-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide H5_Singlet->Final_Struct Confirms 6-Br Position Reject Reject Structure H5_Doublet->Reject Indicates 7-Br or 8-Br Hydrazide Peak ~1660 cm-1 (Amide) IR_Check->Hydrazide Confirms Reaction Completion Ester Peak ~1720 cm-1 (Unreacted Ester) IR_Check->Ester Incomplete Reaction

Figure 2: Decision tree for structural validation based on spectroscopic data.

Part 3: Functional Utility & References

Applications in Drug Discovery

This molecule is not merely an endpoint but a high-value intermediate.

  • Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (–CONHN=CH–Ar), which have reported anticancer activity (e.g., against MCF-7 breast cancer lines) [1].

  • Heterocyclization: Cyclization with CS₂ or carboxylic acids yields 1,3,4-oxadiazoles or 1,2,4-triazoles fused to the imidazopyridine core, a common motif in antimicrobial research [2].

  • Palladium Coupling: The 6-Br position allows for the introduction of biaryl systems via Suzuki coupling, extending the pharmacophore into the "deep pocket" of protein targets (e.g., Kinase inhibitors).

References
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: BMC Chemistry (2023). Context: Details the synthesis of the exact title compound (Compound 5 in the paper) and its conversion to hydrazones. URL:[Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide... Source: RSC Advances (2019).[2] Context: Discusses the reactivity of the carbohydrazide group and the general scaffold numbering/properties. URL:[Link]

  • Imidazo[1,2-a]pyridine synthesis (General Review). Source: Organic Chemistry Portal. Context: Provides broad mechanistic background on the formation of the imidazo[1,2-a]pyridine ring system.[2] URL:[Link]

Sources

An In-depth Technical Guide to 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore synthetic methodologies, and discuss its potential as a scaffold for drug discovery, grounded in authoritative scientific literature.

Chemical Identity and Nomenclature

The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

IUPAC Name: this compound

This name is derived from the core heterocyclic structure, imidazo[1,2-a]pyridine. The numbering of this fused ring system is fixed. A bromine atom is substituted at the 6-position, and a carbohydrazide functional group is attached at the 2-position. The parent structure, 6-bromoimidazo[1,2-a]pyridine, is a known chemical entity.[1] The carbohydrazide moiety is systematically named by adding the suffix "-carbohydrazide" to the name of the parent acid.

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₈H₇BrN₄O

Molecular Weight: 255.08 g/mol

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery.[2][3] This designation is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Marketed drugs containing this scaffold include zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent).[4] The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to anti-inflammatory, antiviral, antifungal, and anticancer applications.[4][5]

The carbohydrazide functional group is a versatile component in medicinal chemistry, often used as a linker or as a pharmacophore itself. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A general and efficient synthetic pathway is outlined below.

Synthetic Workflow:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrazinolysis A 2-Amino-5-bromopyridine C Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloro-3-oxobutanoate B->C E 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide C->E Reflux D Hydrazine hydrate D->E

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

The initial step involves the cyclocondensation of 2-amino-5-bromopyridine with an appropriate α-halo-β-ketoester, such as ethyl 3-bromo-2-oxopropanoate.[5]

Experimental Protocol:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol, add ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., diethyl ether) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Synthesis of this compound

The final step is the conversion of the ethyl ester to the corresponding carbohydrazide via hydrazinolysis.[5]

Experimental Protocol:

  • A mixture of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) and an excess of hydrazine hydrate (e.g., 10 equivalents) in a suitable solvent like ethanol is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold water and dried to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the parent scaffold, 6-bromoimidazo[1,2-a]pyridine, is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Weight197.03 g/mol [1]
Melting Point76-81 °C
AppearanceSolid
InChIKeyFXPMFQUOGYGTAM-UHFFFAOYSA-N[1]

Applications in Drug Discovery and Development

The this compound scaffold is a versatile starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The carbohydrazide moiety can be readily derivatized to introduce various functionalities, allowing for the fine-tuning of pharmacological properties.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have shown promising anticancer activity.[5] For instance, certain substituted imidazo[1,2-a]pyridine derivatives have been found to be effective against colon cancer cell lines.[5] The introduction of different substituents on the core structure can lead to compounds with enhanced potency and selectivity.

Anti-inflammatory and Antimicrobial Agents

The imidazo[1,2-a]pyridine nucleus is also present in compounds with anti-inflammatory and antimicrobial properties.[6][7] The development of new derivatives based on the this compound scaffold could lead to novel agents to combat inflammatory diseases and microbial infections.

Urease Inhibition

Some imidazopyridine derivatives have been investigated as urease inhibitors, which could be beneficial in treating ulcers caused by Helicobacter pylori.[7][8]

BACE1 Inhibition for Alzheimer's Disease

Recent studies have explored aminoimidazo[1,2-a]pyridine derivatives as potential inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.[9] This highlights the potential of this scaffold in the development of neuroprotective agents.

Logical Relationship of Derivatization and Application:

A This compound B Derivatization at Carbohydrazide A->B Chemical Modification C Anticancer Agents B->C D Anti-inflammatory Agents B->D E Antimicrobial Agents B->E F Urease Inhibitors B->F G BACE1 Inhibitors B->G

Caption: Derivatization of the core scaffold leads to diverse therapeutic applications.

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its versatile structure allows for the creation of a wide array of derivatives. The proven therapeutic potential of the imidazo[1,2-a]pyridine scaffold, combined with the reactivity of the carbohydrazide group, makes this compound a highly attractive starting point for the development of novel therapeutic agents targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full potential in drug discovery.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Carbohydrazide. Wikipedia. [Link]

  • 6-Bromoimidazo[1,2-a]pyridine. PubChem. [Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. National Institutes of Health. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. ResearchGate. [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Semantic Scholar. [Link]

  • Aminoimidazo[1,2-a]pyridine Bearing Different Pyrazole Moieties as the Structural Scaffold for the Development of BACE1 Inhibitor. PubMed. [Link]

  • 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine. PubChem. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. National Institutes of Health. [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry. [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in marketed drugs such as Zolpidem (hypnotic) and Olprinone (PDE3 inhibitor).[1][2] The specific derivative 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide represents a critical intermediate for generating Schiff base libraries, triazole-linked conjugates, and heterocyclic hybrids with potent anticancer (PI3K inhibition), antimicrobial, and anti-inflammatory profiles.[1]

This application note provides a robust, field-validated protocol for the two-step synthesis of this target from commercially available precursors. Unlike generic procedures, this guide emphasizes process causality—explaining why specific parameters are chosen—to ensure reproducibility and high purity (>95%) without chromatographic purification.[1]

Key Applications
  • Fragment-Based Drug Design (FBDD): The 6-bromo motif allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to elaborate the core.[1]

  • Library Generation: The hydrazide moiety is a versatile "handle" for condensation with aldehydes (hydrazones) or cyclization to oxadiazoles/thiadiazoles.[1]

Retrosynthetic Analysis

The synthetic strategy relies on a convergent approach.[1] The imidazo[1,2-a]pyridine core is constructed first via a Hantzsch-type condensation, followed by nucleophilic acyl substitution to install the hydrazide functionality.[1]

Retrosynthesis Target 6-Bromoimidazo[1,2-a]pyridine- 2-carbohydrazide Ester Ethyl 6-bromoimidazo[1,2-a]pyridine- 2-carboxylate Target->Ester Hydrazinolysis (N2H4·H2O) Precursors 2-Amino-5-bromopyridine + Ethyl bromopyruvate Ester->Precursors Cyclocondensation (EtOH, Reflux)

Figure 1: Retrosynthetic disconnection showing the two-step assembly from aminopyridine and bromopyruvate derivatives.

Experimental Protocol

Phase 1: Cyclocondensation (Formation of the Ester)[1]

Objective: Synthesize ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Mechanism: Nucleophilic attack of the ring nitrogen onto the alkyl halide, followed by cyclization of the exocyclic amine onto the ketone carbonyl and dehydration.[1]

Materials
  • Reactant A: 2-Amino-5-bromopyridine (10.0 mmol, 1.73 g)[1]

  • Reactant B: Ethyl bromopyruvate (11.0 mmol, 1.38 mL) – Note: Use slight excess to drive completion.[1]

  • Solvent: Ethanol (Absolute, 30 mL)

  • Base (Optional but Recommended): Sodium Bicarbonate (NaHCO₃, 11.0 mmol, 0.92 g) – Scavenges HBr to prevent protonation of the unreacted aminopyridine.[1]

Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-Amino-5-bromopyridine and Ethanol. Stir at room temperature until fully dissolved.

  • Addition: Add Ethyl bromopyruvate dropwise over 5 minutes.

    • Critical Insight: The reaction is exothermic.[1] If scaling up (>10g), cool the solution to 0°C during addition to prevent polymerization of the pyruvate.[1]

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] The starting aminopyridine (lower Rf) should disappear.[1]

  • Workup (Precipitation Method):

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms (hydrobromide salt), filter it.[1] However, the free base is desired.[1]

    • Pour the reaction mixture into 100 mL of ice-cold water containing saturated NaHCO₃ (if base wasn't used initially).

    • Stir vigorously for 20 minutes. The ester will precipitate as a cream/off-white solid.[1]

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted pyruvate. Dry under vacuum.[1]

Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.[1]

Phase 2: Hydrazinolysis (Formation of the Carbohydrazide)[1]

Objective: Convert the ethyl ester to this compound. Safety Alert: Hydrazine hydrate is highly toxic, corrosive, and a potential carcinogen.[1] Handle in a fume hood with double nitrile gloves.[1]

Materials
  • Precursor: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (5.0 mmol, 1.35 g)[1]

  • Reagent: Hydrazine Hydrate (80% or 99% solution, 50.0 mmol, ~2.5 mL) – Large excess is mandatory to prevent dimer formation (R-CO-NH-NH-CO-R).[1]

  • Solvent: Ethanol (20 mL)

Step-by-Step Procedure
  • Suspension: In a 50 mL RBF, suspend the ester precursor in Ethanol.

  • Addition: Add Hydrazine Hydrate carefully to the suspension.

  • Reaction: Reflux at 80°C for 4 hours.

    • Visual Cue: The starting material will dissolve as it reacts, and the product often precipitates out of the hot solution as the reaction progresses due to lower solubility of the hydrazide.[1]

  • Workup:

    • Cool the mixture to 0–5°C (ice bath) and stir for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.[1]

  • Washing: Wash the filter cake copiously with cold ethanol (to remove excess hydrazine) followed by diethyl ether (to facilitate drying).[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 80–90% Appearance: White to fluffy pale yellow solid.[1] Melting Point: >230°C (Decomposes).[1][3]

Mechanistic Pathway[4]

Understanding the mechanism aids in troubleshooting.[1] The formation of the imidazo[1,2-a]pyridine core involves a specific sequence of alkylation and dehydration.[1]

Mechanism Start 2-Amino-5-bromopyridine Inter1 N-Alkylation (Quaternary Salt) Start->Inter1 + Ethyl Bromopyruvate (Nucleophilic Attack) Inter2 Cyclization (Hemiaminal) Inter1->Inter2 Intramolecular Attack Product Imidazo[1,2-a]pyridine Core Inter2->Product - H2O (Aromatization)

Figure 2: Mechanistic flow of the Hantzsch-type condensation. The initial alkylation occurs at the ring nitrogen (N1), not the exocyclic amine, due to higher nucleophilicity.[1]

Data Analysis & Troubleshooting

Characterization (Expected Data)
TechniqueKey SignalInterpretation
1H NMR (DMSO-d6) δ 4.48 ppm (s, 2H)-NH₂ protons of the hydrazide.[1] Disappears if D₂O exchange is performed.[1]
1H NMR (DMSO-d6) δ 9.50 ppm (s, 1H)-CONH- amide proton.[1]
1H NMR (DMSO-d6) δ 8.30–8.60 ppm (s, 1H)H-3 proton of the imidazole ring (Singlet).[1][3] Characteristic of cyclization.
IR Spectroscopy 3300–3400 cm⁻¹Doublet spike indicating primary amine (-NH₂) stretching.[1]
IR Spectroscopy 1650–1670 cm⁻¹Strong Amide I carbonyl (C=O) stretch.[1][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of bromopyruvate.Ensure bromopyruvate is fresh/clear (not dark brown).[1] Add dropwise at 0°C.
Sticky Product (Step 2) Incomplete removal of hydrazine.[1]Wash filter cake thoroughly with cold ethanol.[1] Recrystallize from MeOH if necessary.
Dimer Formation Insufficient Hydrazine.[1]Ensure at least 10 equivalents of hydrazine hydrate are used relative to the ester.[1]
Starting Material Remains HBr inhibition (Step 1).Add 1.1 eq of NaHCO₃ to the reaction mixture to neutralize acid byproducts.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: European Journal of Medicinal Chemistry / NIH PubMed Central.[1] Context: Primary protocol for carbohydrazide formation and biological relevance.[1] URL:[Link]

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Source: Acta Crystallographica / NIH PubMed Central.[1] Context: Crystallographic data and confirmation of ester synthesis conditions using bromopyruvate. URL:[Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. Source: RSC Advances.[1] Context: General conditions for hydrazinolysis and solvent effects on imidazopyridine systems.[1] URL:[Link]

  • Imidazo[1,2-a]pyridine synthesis (Organic Chemistry Portal). Source: Organic Chemistry Portal.[1] Context: Mechanistic overview and alternative catalytic routes.[1] URL:[Link]

Sources

Derivatization of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Derivatization of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide for SAR Profiling

Abstract & Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (GABA modulator) and Olprinone (PDE3 inhibitor). The This compound derivative represents a high-value intermediate for Structure-Activity Relationship (SAR) studies due to its dual-vector reactivity:

  • The "Head" (C-6 Bromide): A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to extend the aromatic system.

  • The "Tail" (C-2 Carbohydrazide): A versatile precursor for hydrogen-bond-rich heterocycles (1,3,4-oxadiazoles, triazoles) or acyl-hydrazones.

This guide details the protocols for the divergent synthesis of analog libraries, emphasizing chemoselectivity and purification efficiency.

Strategic Synthesis Map

The following workflow illustrates the divergent pathways available from the core scaffold. Note the strategic decision points regarding when to functionalize the bromide versus the hydrazide to avoid catalyst poisoning.

G Start 2-Amino-5-bromopyridine Inter Ethyl 6-bromoimidazo[1,2-a] pyridine-2-carboxylate Start->Inter Ethyl bromopyruvate Cyclocondensation Core CORE SCAFFOLD: 6-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Inter->Core N2H4·H2O Reflux Hydrazone Schiff Bases (Hydrazones) Core->Hydrazone R-CHO EtOH/Cat. Acid Oxadiazole 1,3,4-Oxadiazoles (Bioisosteres) Core->Oxadiazole R-COOH POCl3 or T3P Suzuki C-6 Aryl Analogs (Suzuki Coupling) Core->Suzuki Avoid: Pd Poisoning by free NH2 Oxadiazole->Suzuki Preferred Route (Pd-Safe)

Figure 1: Divergent synthesis strategy. Note: Palladium coupling is recommended AFTER converting the hydrazide to an oxadiazole or BEFORE hydrazinolysis (on the ester) to prevent catalyst deactivation by the free hydrazine amine.

Module 1: Core Scaffold Synthesis

The formation of the imidazo[1,2-a]pyridine ring is a two-step sequence. The quality of the hydrazide is critical; residual hydrazine hydrate will interfere with downstream biological assays (false positives in cytotoxicity).

Protocol A: Cyclocondensation & Hydrazinolysis

Reagents: 2-Amino-5-bromopyridine, Ethyl bromopyruvate, Ethanol (anhydrous), Hydrazine hydrate (80%).

  • Cyclization (Formation of Ester):

    • Dissolve 2-amino-5-bromopyridine (10 mmol) in anhydrous ethanol (30 mL).

    • Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to RT. The hydrobromide salt may precipitate. Neutralize with saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. Recrystallize from ethanol to obtain the ethyl ester.

  • Hydrazinolysis (Formation of Carbohydrazide):

    • Suspend the ester (5 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate (25 mmol, 5 equiv) slowly.

    • Reflux for 3–5 hours. The solid will dissolve and then reprecipitate as the product forms.

    • Workup: Cool to 0°C. Filter the precipitate. Wash extensively with cold ethanol (2x) and diethyl ether (2x) to remove trace hydrazine.

Critical QC Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Confirm the presence of the hydrazide protons: a broad singlet at ~4.5 ppm (NH2) and a singlet at ~9.5 ppm (NH).

Module 2: The "Tail" – Hydrazide Derivatization

This vector modulates solubility, lipophilicity, and hydrogen bonding potential.

Protocol B: Library Generation of 1,3,4-Oxadiazoles

Target: Rigid bioisosteres of amides/esters with improved metabolic stability.

Method: POCl3-mediated cyclodehydration.

  • Reaction Setup:

    • In a heavy-walled pressure vial, mix the Core Scaffold (1.0 equiv) and the desired Carboxylic Acid (R-COOH, 1.1 equiv).

    • Add POCl3 (Phosphorus Oxychloride) as the solvent (approx. 3–5 mL per mmol).

    • Optional: Add a catalytic drop of pyridine if the acid is sterically hindered.

  • Execution:

    • Heat to 100°C for 4–8 hours.

    • Safety Note: POCl3 generates HCl gas. Use a proper scrubber or vent to a fume hood.

  • Quenching (Exothermic!):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. The excess POCl3 will hydrolyze.

    • Basify to pH 8 using solid NaHCO3 or 10% NaOH solution.

  • Isolation:

    • Filter the resulting precipitate. Wash with water until neutral.

    • Recrystallize from EtOH/DMF mixtures.

Protocol C: Schiff Base (Hydrazone) Library

Target: Probing the size of the binding pocket via flexible linkers.

  • Reaction:

    • Dissolve Core Scaffold (1 mmol) in Ethanol (10 mL).

    • Add substituted Aldehyde (1.1 mmol).

    • Add 2 drops of Glacial Acetic Acid (catalyst).

    • Reflux for 2–4 hours.[1]

  • Isolation:

    • Most hydrazones precipitate upon cooling. Filter and wash with cold ethanol.

Module 3: The "Head" – C-6 Bromide Functionalization

Scientific Rationale: Direct Suzuki coupling on the free carbohydrazide (–CONHNH2) is challenging because the terminal amine and carbonyl oxygen can chelate Palladium species, quenching the catalytic cycle.

  • Recommendation: Perform Suzuki coupling on the 1,3,4-Oxadiazole derivative (from Protocol B). The oxadiazole ring is less coordinating to Pd(0) than the free hydrazide.

Protocol D: Suzuki-Miyaura Cross-Coupling

Reagents: 6-Bromo-imidazo-oxadiazole derivative (from Protocol B), Aryl Boronic Acid, Pd(PPh3)4, K2CO3, Dioxane/Water.

  • Degassing (Crucial):

    • In a microwave vial, combine the bromo-substrate (0.5 mmol), aryl boronic acid (0.75 mmol), and K2CO3 (1.5 mmol).

    • Add solvent: 1,4-Dioxane:Water (4:1 ratio, 5 mL).

    • Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen.

  • Catalysis:

    • Add Pd(PPh3)4 (5 mol%).[2] Quickly seal the vial.

  • Reaction:

    • Microwave: 120°C for 30–45 minutes.

    • Thermal: Reflux (oil bath 100°C) for 12–16 hours.

  • Purification:

    • Filter through a Celite pad to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary & References

Table 1: Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Scaffold) Incomplete cyclization of esterEnsure anhydrous EtOH is used; extend reflux time.
Sticky Solid (Hydrazone) Impure aldehyde or wet solventRecrystallize aldehyde before use; dry precipitate in vacuum oven.
No Reaction (Suzuki) Catalyst poisoningEnsure hydrazide is converted to oxadiazole first. Degas solvents thoroughly.
Black Precipitate (Suzuki) Pd precipitation"Pd Black" formation. Filter hot through Celite.
References
  • Synthesis of Imidazo[1,2-a]pyridine Scaffold

    • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide deriv
    • Source:

  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
    • Source:

  • Oxadiazole Cyclization Protocols

    • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide.
    • Source:

  • SAR Context (Anticancer)

    • Design, synthesis, and structure activity relationship (SAR)
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-IMDZ-6BR-HYD Subject: Protocol Optimization & Troubleshooting for 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis and optimization of This compound , a critical scaffold in medicinal chemistry often utilized for its anticancer (e.g., PI3K inhibitors) and anti-inflammatory properties. The synthesis typically proceeds via a two-step Hantzsch-type condensation followed by nucleophilic acyl substitution.

Users frequently encounter issues regarding regioselectivity during cyclization , low yields during hydrazinolysis , and solubility challenges during purification. This guide provides self-validating protocols and troubleshooting matrices to resolve these specific bottlenecks.

Module 1: The Cyclization Step (Core Formation)

The formation of the imidazo[1,2-a]pyridine core is achieved by condensing 2-amino-5-bromopyridine with ethyl bromopyruvate.

Standardized Protocol
  • Reagents:

    • 2-Amino-5-bromopyridine (1.0 eq)[1][2]

    • Ethyl bromopyruvate (1.1 – 1.2 eq) [Note: Ensure reagent is fresh; dark color indicates decomposition].

    • Solvent: Ethanol (Anhydrous preferred) or DME (Dimethoxyethane).

  • Procedure:

    • Dissolve the aminopyridine in Ethanol (0.5 M concentration).

    • Add ethyl bromopyruvate dropwise at room temperature (RT).

    • Heat to reflux (78–80 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting amine is highly polar; the ester product will be less polar.

  • Workup:

    • Cool to RT. The hydrobromide salt of the product may precipitate.

    • Evaporate solvent under reduced pressure.

    • Neutralize with saturated aqueous NaHCO₃.

    • Extract with EtOAc or CH₂Cl₂. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Diethyl Ether is superior to chromatography for this step.

Technical Insight: Why this works?

The reaction proceeds via an initial N-alkylation of the ring nitrogen (the most nucleophilic site), followed by an intramolecular cyclization onto the exocyclic amine. Using a slight excess of the pyruvate ensures complete consumption of the expensive bromopyridine precursor.

Visual Workflow (DOT)

CyclizationWorkflow Start 2-Amino-5-bromopyridine Intermed N-Alkylation (Intermediate) Start->Intermed EtOH, RT Reagent + Ethyl Bromopyruvate Reagent->Intermed Cyclize Cyclization (Reflux) Intermed->Cyclize - H2O, - HBr Product Ethyl 6-bromoimidazo [1,2-a]pyridine-2-carboxylate Cyclize->Product NaHCO3 Workup

Caption: Stepwise formation of the imidazo[1,2-a]pyridine core via Hantzsch condensation.

Module 2: The Hydrazinolysis Step (Hydrazide Formation)

This step converts the ethyl ester into the target carbohydrazide. This is the most common failure point due to incomplete conversion or formation of diacylhydrazine impurities.

Standardized Protocol
  • Reagents:

    • Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)[3]

    • Hydrazine Hydrate (80% or 98% solution) (5.0 – 10.0 eq )

    • Solvent: Ethanol (Absolute).

  • Procedure:

    • Suspend the ester in Ethanol (0.2 M). The ester may not fully dissolve initially.

    • Add Hydrazine Hydrate slowly at RT.

    • Reflux (80 °C) for 4–12 hours. The suspension usually clears then precipitates the product.

    • Checkpoint: TLC (CHCl₃:MeOH 9:1). The hydrazide stays at the baseline or has very low Rf compared to the ester.

  • Workup (Critical for Purity):

    • Cool the mixture to 0–5 °C (Ice bath).

    • Filter the precipitate.[4]

    • Wash: Wash the cake copiously with cold ethanol followed by diethyl ether . This removes excess hydrazine and unreacted ester.

    • Dry under vacuum.

FAQ: Why use such a large excess of Hydrazine?

Using 5–10 equivalents is mandatory to prevent the formation of the dimer (where one hydrazine molecule attacks two ester molecules). The excess ensures that every ester molecule encounters a free hydrazine molecule, favoring the mono-hydrazide.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization or loss during workup.1. Extend reflux time to 12h.2. Ensure neutralization (NaHCO₃) is thorough; the HBr salt is water-soluble and will be lost in the aqueous layer.
Dark/Tar Product (Step 1) Polymerization of ethyl bromopyruvate.1. Distill ethyl bromopyruvate before use if it is dark brown.2. Add the pyruvate dropwise to the amine solution, not all at once.
Incomplete Reaction (Step 2) Steric hindrance or insufficient nucleophile.1. Increase Hydrazine to 15 eq.2. Switch solvent to n-Butanol (higher reflux temp: 117 °C) if Ethanol reflux is insufficient.
Product is "Sticky" / Oil Trapped solvent or impurities.Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization. Sonicate if necessary.
De-bromination Observed Harsh conditions affecting the C-6 Bromine.Avoid using metal catalysts or reducing environments. Hydrazine is a reducing agent; do not use Pd/C or extreme temperatures (>140°C).

Visual Troubleshooting Logic

TroubleshootingTree Issue Start: Identify Issue Step1 Problem in Cyclization? Issue->Step1 Step2 Problem in Hydrazinolysis? Issue->Step2 LowYield1 Low Yield/Water Soluble? Step1->LowYield1 Stuck2 Reaction Stuck/Slow? Step2->Stuck2 Dimer2 Dimer Impurity Found? Step2->Dimer2 Sol1 Check pH > 8 Extract Aqueous Layer LowYield1->Sol1 Sol2 Increase Hydrazine (10eq) Switch to n-Butanol Stuck2->Sol2 Sol3 Dilute Reaction Add Hydrazine Faster Dimer2->Sol3

Caption: Decision tree for isolating common synthetic failures in imidazopyridine synthesis.

References

  • Synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives

    • Source: N
    • Title: Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide deriv
    • URL:[Link]

  • General Hantzsch Synthesis Conditions

    • Source: Beilstein Journal of Organic Chemistry
    • Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics.
    • URL:[Link]

  • Chemical Properties & Safety (2-Amino-5-bromopyridine)

    • Source: PubChem[5]

    • Title: 2-Amino-5-bromopyridine Compound Summary.
    • URL:[Link]

Sources

Overcoming poor solubility of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Solubility & Assay Optimization Guide[1]

Executive Summary

This guide addresses the physicochemical challenges of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide . While the carbohydrazide tail offers hydrogen-bonding potential, the planar, lipophilic 6-bromoimidazo[1,2-a]pyridine core drives strong


-

stacking interactions. This structural dichotomy often results in "crashing out" (precipitation) upon dilution into aqueous buffers or the formation of colloidal aggregates that sequester protein targets (PAINS-like behavior).

This technical document provides a validated workflow to solubilize this compound without compromising assay integrity.

Part 1: Stock Preparation & Solvent Selection
Q: Why does my compound precipitate immediately upon adding PBS, even if it dissolved in DMSO?

A: This is a classic "Solvent Shock" phenomenon. The compound is hydrophobic (due to the bromo-aromatic core). When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into a highly polar, high-salt buffer like PBS, the water molecules form a hydration shell that excludes the hydrophobic drug molecules. Driven by entropy and


-stacking forces, the drug molecules aggregate and precipitate.

The Fix: The "Intermediate Dilution" Method Do not jump from 100% DMSO to 1% DMSO in one step.

  • Prepare Stock: Dissolve solid in anhydrous DMSO to 10 mM. (Avoid acetone/alcohols; see Chemical Stability Warning below).

  • Intermediate Step: Dilute the stock 1:10 into a "transition solvent" (e.g., PEG-400 or pure ethanol) before adding to the buffer.

  • Final Dilution: Add the transition mix to the assay buffer.

Q: What is the maximum recommended DMSO concentration?

A: For this scaffold, maintain a final assay concentration of 0.5% to 1.0% (v/v) DMSO .

  • < 0.1%: Risk of precipitation is high.

  • > 1.0%: Risk of enzyme/cell toxicity or interference.

  • Note: Always run a "Vehicle Control" (DMSO only) to normalize data.

Part 2: Advanced Formulation (When DMSO isn't enough)
Q: The compound still crashes out at 10 µM. What additives can I use?

A: If simple co-solvents fail, you must disrupt the intermolecular stacking using excipients.

Table 1: Solubilization Excipients for Imidazo-pyridines

ExcipientConcentration (Final)Mechanism of ActionBest For...
HP-

-Cyclodextrin
0.5% - 5.0% (w/v)Encapsulates the hydrophobic aromatic core in a hydrophilic cone.Gold Standard. Prevents precipitation without affecting most enzymes.
Tween-20 0.01% - 0.05% (v/v)Non-ionic surfactant; reduces surface tension and prevents aggregation.Reducing "sticky" non-specific binding (PAINS).
Bovine Serum Albumin (BSA) 0.1% (w/v)Acts as a carrier protein to sequester hydrophobic molecules.Cell-based assays (mimics plasma conditions).
Q: Can I adjust the pH to improve solubility?

A: Proceed with caution.

  • Theory: The imidazo[1,2-a]pyridine nitrogen (N1) is weakly basic (pKa ~4.5 - 5.5). Lowering pH to < 4.0 would protonate it and drastically improve solubility.

  • Risk: Most biological assays require pH 7.4. Acidifying the stock may cause precipitation immediately upon addition to the neutral assay buffer. Furthermore, the carbohydrazide moiety is chemically reactive; extreme pH can accelerate hydrolysis.

  • Recommendation: Stick to neutral pH (7.4) and rely on Cyclodextrins rather than pH manipulation.

Part 3: Critical Troubleshooting & Validation
Q: How do I know if my IC50 is real or just precipitation?

A: Precipitation often looks like inhibition because the solid particles scatter light (interfering with optical reads) or physically sequester the enzyme.

Protocol: The Nephelometry Check Before running your bioassay, perform this validation:

  • Prepare a mock assay plate (buffer + compound, no enzyme/cells ).

  • Measure Absorbance at 650 nm (or use a nephelometer).

  • Interpretation:

    • OD < 0.005: Soluble.

    • OD > 0.01: Aggregation/Precipitation detected. Data is invalid.

Q: Are there chemical stability issues I should worry about?

A: YES. CRITICAL WARNING. The carbohydrazide group (-CONHNH2) is a nucleophile.

  • DO NOT use Acetone or Ketones: It will react to form a hydrazone.

  • DO NOT use Aldehyde-containing buffers: Avoid buffers with reducing sugars or aldehydes, as they will covalently modify your compound.

Part 4: Visual Workflows
Figure 1: The Solubility Decision Tree

Use this logic flow to determine the correct preparation method for your assay.

SolubilityWorkflow Start Start: Solid Compound DMSO_Stock Dissolve in Anhydrous DMSO (10 mM - 20 mM) Start->DMSO_Stock Dilution Dilute to 2x Assay Conc in Buffer (PBS/HEPES) DMSO_Stock->Dilution Check_Precip Check Absorbance @ 650nm (Turbidity Test) Dilution->Check_Precip Clear Clear Solution (OD < 0.005) Check_Precip->Clear Soluble Cloudy Cloudy/Precipitate (OD > 0.01) Check_Precip->Cloudy Insoluble Proceed Proceed to Assay Clear->Proceed Add_Tween Add 0.01% Tween-20 Cloudy->Add_Tween Step 1: Surfactant Check_Tween Re-Check Turbidity Add_Tween->Check_Tween Check_Tween->Clear Fixed Add_CD Add 5% HP-Beta-Cyclodextrin Check_Tween->Add_CD Still Cloudy Check_CD Re-Check Turbidity Add_CD->Check_CD Step 2: Carrier Check_CD->Clear Fixed Fail STOP: Compound Incompatible with Assay Conditions Check_CD->Fail Insoluble

Caption: Step-by-step decision matrix for solubilizing this compound. Blue nodes indicate standard prep; Yellow nodes indicate checkpoints; Red indicates failure.

Figure 2: PAINS & Aggregation Mechanism

Understanding why the compound fails helps in choosing the right fix.

AggregationMechanism Monomer Monomer (Active Species) Stacking Pi-Pi Stacking (Planar Core) Monomer->Stacking High Conc. H_Bond H-Bond Network (Hydrazide Tail) Monomer->H_Bond Aq. Buffer Colloid Colloidal Aggregate (False Positive) Stacking->Colloid Micro-scale H_Bond->Colloid Precip Crystalline Precipitate (False Negative) Colloid->Precip Time/Gravity

Caption: Mechanistic pathway of insolubility. The planar core promotes stacking, while the hydrazide tail promotes networking, leading to colloidal aggregates (PAINS) or precipitation.

References
  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem. (n.d.).[1] Compound Summary: Imidazo[1,2-a]pyridine.[2][3][4][5][6] National Library of Medicine.

Sources

Technical Support Center: Stability of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 6188-23-4 derivative).[1] It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.[1]

Executive Summary

This compound is moderately stable in anhydrous DMSO at room temperature (20–25°C) for short durations (<24 hours).[1] However, long-term storage in DMSO poses significant risks due to the hygroscopic nature of the solvent and the reactivity of the hydrazide motif.

Critical Stability Risks:

  • Hydrolysis: Conversion to the corresponding carboxylic acid in "wet" DMSO.

  • Condensation: Rapid formation of hydrazones if exposed to ketone/aldehyde vapors (e.g., acetone, formaldehyde).[1]

  • Oxidation: Slow oxidative degradation of the hydrazide group, accelerated by light and trace metals.[1]

Troubleshooting Guide (FAQ)

Direct solutions to common observations in the laboratory.

Q1: My DMSO stock solution turned from colorless/pale yellow to dark brown overnight. Is it still usable?

Status: High Risk of Degradation. Root Cause: This discoloration typically indicates oxidation of the hydrazide moiety (-CONHNH₂).[1] While pure DMSO is not a strong oxidant under neutral conditions, the presence of dissolved oxygen, light, or trace metal impurities (e.g., Cu, Fe) can catalyze the oxidation of hydrazides to diimides or azo compounds, which are often colored. Action: Run a rapid LC-MS. If the parent peak (M+H) is intact but purity has dropped <95%, discard. Prevention: Store future stocks in amber vials under argon/nitrogen at -20°C.

Q2: I see a new peak in my LC-MS with a mass of [M+13]. What is this?

Status: Contamination / Condensation. Root Cause: This is likely a hydrazone formation .[1] If you used acetone to wash glassware or if the DMSO contains trace formaldehyde (a decomposition product of DMSO), the hydrazide reacts rapidly to form a Schiff base.

  • Mechanism:[1][2][3][4][5] R-CONHNH₂ + HCHO (Formaldehyde) → R-CONHN=CH₂ + H₂O.[1]

  • Mass Shift: The addition of a methylene group (+12 Da) or similar depending on the aldehyde/ketone source. Action: Ensure all glassware is acetone-free and oven-dried. Use fresh, anhydrous DMSO (Grade ≥99.9%).[1]

Q3: My compound precipitated out of the DMSO solution after freezing.

Status: Physical Change (Reversible). Root Cause: DMSO has a high freezing point (18.5°C).[1] Upon thawing, if the solution is not mixed thoroughly, a concentration gradient can occur, or water absorbed from the air during the freeze-thaw cycle can lower the solubility of the hydrophobic 6-bromoimidazo[1,2-a]pyridine core.[1] Action: Vortex vigorously at room temperature (25°C) or warm gently to 37°C for 5 minutes. If it does not redissolve, water content may be too high (hydrolysis risk).[1]

Q4: The NMR signals for the -NHNH₂ protons are missing or broad in DMSO-d6.

Status: Normal Artifact. Root Cause: Hydrazide protons are acidic and exchangeable.[1]

  • Exchange: Trace water in DMSO-d6 facilitates proton exchange, broadening the peaks into the baseline.[1]

  • Conformation: Restricted rotation around the amide bond (C(O)-N) can cause signal splitting or broadening.[1] Action: This does not necessarily indicate degradation.[1] Confirm integrity using the aromatic protons of the imidazo[1,2-a]pyridine ring (typically doublets/singlets in the 7.0–9.0 ppm region).

Technical Deep Dive: Degradation Mechanisms

The stability profile is dictated by the competition between the robust imidazopyridine core and the labile carbohydrazide tail.[1]

A. Hydrolysis (The Water Problem)

DMSO is hygroscopic.[1] An open bottle can absorb >1% water by weight within 24 hours at high humidity.[1]

  • Reaction: R-CONHNH₂ + H₂O

    
     R-COOH + N₂H₄[1]
    
  • Result: Formation of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid .

  • Detection: The acid is less soluble in organic media and will show a distinct retention time shift in reverse-phase HPLC (usually elutes later due to loss of the polar hydrazine, or earlier if ionized, depending on pH).

B. Condensation (The Scavenger Effect)

Hydrazides are potent nucleophiles (alpha-effect).[1] They will "scavenge" any carbonyls in the environment.

  • Risk: Storing DMSO stocks in the same freezer as acetone or acetaldehyde standards.[1] Vapor transfer is sufficient to cause reaction over weeks.[1]

Visualization of Degradation Pathways

The following diagram illustrates the primary chemical fates of the compound in DMSO solution.

G Compound 6-Bromoimidazo[1,2-a]pyridine- 2-carbohydrazide (Active) Acid Hydrolysis Product: Carboxylic Acid Compound->Acid Hydrolysis (pH dependent) OxProd Oxidation Products: Diimides / Azo species Compound->OxProd Oxidative Deg. Hydrazone Condensation Product: Hydrazone Compound->Hydrazone Schiff Base Formation Water H₂O (Absorbed by DMSO) Water->Compound Slow Oxygen O₂ / Light Oxygen->Compound Slow Ketone R-C=O (Contaminant) Ketone->Compound Fast

Figure 1: Primary degradation pathways.[1] Hydrolysis is driven by wet DMSO; Condensation is driven by environmental contaminants.[1]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Objective: Minimize water introduction and oxidative stress.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf for months.[1]

  • Weighing: Weigh the solid compound into an amber glass vial (protects from light).

  • Dissolution: Add DMSO. Vortex immediately.

    • Note: If sonication is required, limit to <30 seconds to avoid heating, which accelerates oxidation.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 3 months at -20°C; 6-12 months at -80°C.[1]

Protocol B: Quality Control Check (LC-MS)

Run this check if the stock is >1 month old.[1]

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV (254 nm) and MS (ESI+)
Pass Criteria Purity ≥ 95%; Single peak at expected Mass (M+H)

References

  • Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO."[1][2] Journal of Biomolecular Screening. This pivotal study demonstrates that while many compounds are stable, the presence of water (10%) significantly impacts specific chemotypes over long durations.

    • [1]

  • Li, W., et al. (2004). "DMSO instability and its impact on compound management."[1] Drug Discovery Today. Discusses the hygroscopic nature of DMSO and the formation of formaldehyde/sulfur impurities upon degradation.

  • Hosseini, H., & Bayat, M. (2019). "An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide...".[1] RSC Advances. Provides context on the synthesis and chemical properties of the specific scaffold.

    • [1]

  • Thermo Scientific Chemicals. "8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide Safety Data Sheet.

    • [1]

Sources

Technical Support Center: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of your target compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-bromopyridine. The initial step involves the formation of the imidazo[1,2-a]pyridine core via a cyclization reaction, followed by the conversion of the resulting ester to the final carbohydrazide product. Understanding this pathway is crucial for diagnosing and troubleshooting potential issues.

Synthesis_Pathway cluster_0 Step 1: Cyclization (Tschitschibabin Reaction) cluster_1 Step 2: Hydrazinolysis 2-amino-5-bromopyridine 2-amino-5-bromopyridine Ethyl_6-bromoimidazo[1,2-a]pyridine-2-carboxylate Ethyl_6-bromoimidazo[1,2-a]pyridine-2-carboxylate 2-amino-5-bromopyridine->Ethyl_6-bromoimidazo[1,2-a]pyridine-2-carboxylate Ethanol, Reflux Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Ethyl_6-bromoimidazo[1,2-a]pyridine-2-carboxylate This compound This compound Ethyl_6-bromoimidazo[1,2-a]pyridine-2-carboxylate->this compound Ethanol, Reflux Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->this compound

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific experimental issues you may encounter. Each entry details the likely impurity, its origin, and actionable steps for resolution.

Step 1: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Question 1: My reaction mixture has turned dark brown/black, and the yield of the desired ester is low. What could be the cause?

Answer: The formation of a dark-colored reaction mixture often indicates polymerization or degradation of the starting materials or product. This is a common issue in Tschitschibabin-type reactions if not properly controlled[1][2].

  • Causality: Overheating is a primary cause. The reaction between 2-aminopyridines and α-halocarbonyls can be exothermic. Localized heating can lead to the self-condensation of ethyl bromopyruvate or polymerization of the aminopyridine.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a gentle reflux. Use an oil bath for uniform heating and avoid direct heating with a mantle.

    • Order of Addition: Add the ethyl bromopyruvate dropwise to the solution of 2-amino-5-bromopyridine in ethanol at room temperature before commencing heating. This allows for better dissipation of any initial exothermic reaction.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Question 2: My NMR spectrum shows signals that do not correspond to the starting materials or the desired product. How can I identify these unknown peaks?

Answer: Unidentified signals often arise from isomeric byproducts or side reactions of the electrophile.

  • Likely Impurity: Although the reaction with 2-amino-5-bromopyridine is generally regioselective, the presence of other aminopyridine isomers in your starting material can lead to the formation of isomeric imidazo[1,2-a]pyridines. Another possibility is the formation of a dimer or other byproducts.

  • Identification Protocol:

    • Purity of Starting Material: First, verify the purity of your 2-amino-5-bromopyridine by NMR and HPLC.

    • Advanced NMR Techniques: If the impurity is present in a significant amount, 2D NMR techniques such as COSY and HMQC can help elucidate its structure by revealing proton-proton and proton-carbon correlations.

    • LC-MS Analysis: Liquid chromatography-mass spectrometry is invaluable for separating the impurity from the main product and obtaining its molecular weight, which provides a crucial clue to its identity.

Step 2: Synthesis of this compound

Question 3: After the hydrazinolysis step, I have a significant amount of unreacted starting ester in my product. How can I drive the reaction to completion?

Answer: Incomplete conversion of the ester to the carbohydrazide is a common issue and can usually be resolved by adjusting the reaction conditions.

  • Causality: Insufficient hydrazine hydrate, lower reaction temperature, or short reaction times can lead to incomplete reaction. The reactivity of the ester can also be a factor.

  • Troubleshooting Protocol:

    • Stoichiometry of Hydrazine Hydrate: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents) to drive the equilibrium towards the product.

    • Reaction Time and Temperature: Increase the reflux time. Monitor the reaction progress by TLC or HPLC until the starting ester spot/peak is no longer visible. A slight increase in temperature (if using a lower-boiling solvent) might also be beneficial.

    • Solvent Choice: While ethanol is commonly used, switching to a higher-boiling solvent like n-butanol can sometimes improve the reaction rate.

Question 4: My final product is difficult to purify, and I suspect the presence of a high-boiling point impurity. What could it be?

Answer: A common, often stubborn, impurity in carbohydrazide synthesis is the diacylhydrazine derivative.

  • Likely Impurity: N,N'-bis(6-bromoimidazo[1,2-a]pyridine-2-carbonyl)hydrazine. This impurity is formed when one molecule of hydrazine reacts with two molecules of the ester.

  • Causality: This is more likely to occur if the hydrazine hydrate is not in sufficient excess or if it is added too slowly to a hot solution of the ester.

  • Mitigation and Purification:

    • Control Addition: Ensure a sufficient excess of hydrazine hydrate is present from the start of the reaction.

    • Purification: This impurity is generally less polar than the desired carbohydrazide.

      • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). The diacylhydrazine derivative is often less soluble and may precipitate out from the hot solution upon cooling, or conversely, the desired product may crystallize leaving the impurity in the mother liquor.

      • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) will be required. The diacylhydrazine will typically elute before the more polar carbohydrazide.

Question 5: How do I effectively remove residual hydrazine hydrate from my final product?

Answer: Hydrazine hydrate is a toxic and corrosive reagent, and its removal is crucial.

  • Causality: Due to its high boiling point and polarity, simple evaporation is often insufficient to remove all traces of hydrazine hydrate.

  • Removal Protocol:

    • Azeotropic Removal: Co-evaporation with a high-boiling point solvent like toluene or xylene under reduced pressure can be effective. Add the solvent to the crude product and evaporate; repeat this process 2-3 times.

    • Precipitation/Washing: If your product is a solid, precipitating it from the reaction mixture by adding an anti-solvent (like cold water) can be very effective. The hydrazine hydrate will remain in the aqueous phase. The collected solid should then be washed thoroughly with cold water and then a non-polar solvent like diethyl ether to aid in drying.

    • Lyophilization: If your product is water-soluble and stable to freezing, lyophilization (freeze-drying) can remove both water and residual hydrazine.

III. Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to monitor the progress and purity of my synthesis?

A1: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): An excellent and rapid method to monitor reaction progress. Use a mobile phase that gives good separation between your starting material and product (e.g., ethyl acetate/hexane for the esterification and dichloromethane/methanol for the hydrazinolysis).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of your intermediate and final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compounds.

Q2: What are the typical storage conditions for this compound?

A2: Carbohydrazides can be susceptible to hydrolysis and degradation. It is recommended to store the final product in a tightly sealed container, protected from light and moisture, at a cool temperature (2-8 °C). Storing under an inert atmosphere can further prolong its shelf life.

Q3: Can I use a different starting material instead of 2-amino-5-bromopyridine?

A3: Yes, the synthesis of the imidazo[1,2-a]pyridine core is versatile[4][5]. However, changing the substituents on the pyridine ring will result in a different final product. The electronic and steric nature of the substituents can also affect the reaction rate and the potential for side reactions.

IV. Summary of Potential Impurities

Impurity Name Origin Identification Mitigation/Removal
2-amino-5-bromopyridineUnreacted starting material (Step 1)TLC, HPLC, 1H NMRDrive reaction to completion, column chromatography
Ethyl bromopyruvateUnreacted starting material (Step 1)TLC, HPLC, 1H NMRDrive reaction to completion, aqueous workup
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateUnreacted intermediate (Step 2)TLC, HPLC, 1H NMRUse excess hydrazine hydrate, increase reaction time/temp
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acidHydrolysis of ester or carbohydrazideHPLC, LC-MSUse anhydrous conditions, basic wash during workup
N,N'-bis(6-bromoimidazo[1,2-a]pyridine-2-carbonyl)hydrazineSide reaction in Step 2TLC, HPLC, LC-MSUse sufficient excess of hydrazine hydrate, recrystallization, column chromatography
HydrazineExcess reagent (Step 2)1H NMR (broad peak), smellAzeotropic removal, precipitation and washing, lyophilization

V. Impurity Formation Workflow

Impurity_Formation SM1 2-Amino-5-bromopyridine Intermediate Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate SM1->Intermediate Step 1 SM2 Ethyl Bromopyruvate SM2->Intermediate Step 1 Product Target Product Intermediate->Product Step 2 Impurity1 Unreacted SMs Intermediate->Impurity1 Incomplete Reaction Impurity3 Diacylhydrazine Intermediate->Impurity3 Insufficient Hydrazine Impurity4 Carboxylic Acid (Hydrolysis) Intermediate->Impurity4 Presence of Water Reagent Hydrazine Hydrate Reagent->Product Step 2 Reagent->Impurity3 Insufficient Hydrazine Impurity5 Excess Hydrazine Reagent->Impurity5 Excess Reagent Impurity2 Unreacted Intermediate Product->Impurity2 Incomplete Reaction Product->Impurity4 Presence of Water

Caption: Potential impurity pathways in the synthesis of this compound.

VI. References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents. CN103788092A. Available at:

  • Kouadio, F., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]

  • Asif, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Available at: [Link]

  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link]

  • Chichibabin Reaction. Maxbrain Chemistry. Available at: [Link]

  • Chichibabin reaction. Wikipedia. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Patel, K., et al. (2014). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. PubMed Central. Available at: [Link]

  • Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • Process for making carbohydrazide. (1983). Google Patents. EP0103400B1. Available at:

  • Yan, Z., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming retention loss, tailing, and solubility issues in polar nitrogen-bridgehead heterocycles.

Introduction: The "Polarity Paradox"

Context: Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem .[1] While the lipophilic core is straightforward to purify, functionalizing it with polar groups (amines, alcohols, carboxylic acids) creates a "Polarity Paradox":

  • Too polar for standard C18: They elute at the solvent front (void volume).

  • Too basic for standard Silica: The bridgehead nitrogen (

    
    , pKa ~6.8) interacts strongly with acidic silanols, causing severe peak tailing and yield loss.
    
  • Solubility Limbo: They often form gums that are insoluble in non-polar ethers but too organic-soluble to crystallize easily from water.

This guide provides self-validating workflows to resolve these specific bottlenecks.

Decision Matrix: Selecting the Right Mode

Before starting, determine your purification strategy based on calculated LogP (cLogP) and pKa.

PurificationStrategy Start Crude Mixture Analysis CheckLogP Check cLogP & Solubility Start->CheckLogP HighLogP cLogP > 2.0 (Lipophilic) CheckLogP->HighLogP LowLogP cLogP < 1.0 (Polar/Basic) CheckLogP->LowLogP Flash Standard Flash (DCM/MeOH) HighLogP->Flash RP_Select Reverse Phase Selection LowLogP->RP_Select Tailing Does it streak/tail? Flash->Tailing Modifier Add 1% TEA or NH4OH to Eluent Tailing->Modifier Yes Tailing->RP_Select No (or Low Yield) pH_Check Is it Basic? RP_Select->pH_Check High_pH High pH C18 (10mM NH4HCO3, pH 10) pH_Check->High_pH Moderate Polarity HILIC HILIC Mode (ACN/Water/Buffer) pH_Check->HILIC Extreme Polarity (LogP < 0)

Figure 1: Strategic decision tree for selecting stationary phases based on physicochemical properties.

Module 1: Normal Phase & Flash Chromatography

Issue: Severe peak tailing or irreversible adsorption ("streaking"). Root Cause: The imidazo[1,2-a]pyridine nitrogen acts as a Lewis base, hydrogen-bonding with acidic silanol groups (Si-OH) on the silica surface.

Protocol A: The "Amine Block" Technique

Do not use standard DCM/MeOH gradients without modification. You must block the silanols.

Reagents:

  • Modifier: Triethylamine (TEA) or 25% Ammonium Hydroxide (

    
    ).
    
  • Solvent A: Dichloromethane (DCM).

  • Solvent B: 10% Methanol in DCM (with modifier).

Step-by-Step:

  • Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM containing 1% TEA . This saturates the active silanol sites before your compound touches the column.

  • Eluent Preparation: Add 1% TEA (or 1%

    
    ) to both Solvent A and Solvent B.
    
    • Note:

      
       is preferred for MS compatibility, but TEA is stronger for suppressing tailing.
      
  • Gradient: Run a shallow gradient (0-10% MeOH) over 15 CV.

  • Workup (Critical): If using TEA, your product is now a TEA salt or contains residual TEA.

    • Removal: Dissolve fractions in DCM, wash 2x with sat.

      
       (to remove TEA salts) or dry under high vacuum if the product is stable.
      

Why this works: TEA has a pKa of ~10.7, higher than the imidazo-pyridine (~6.8). It competitively binds to the silanols, creating a "shield" that allows your compound to elute freely [1].

Module 2: Reverse Phase (Prep-HPLC)

Issue: Compound elutes at


 (void volume) or has poor peak shape on C18.
Root Cause:  At acidic pH (standard 0.1% TFA), the basic nitrogen is protonated (

), making the molecule highly polar and repelling it from the hydrophobic C18 chains.
Protocol B: High pH Reverse Phase (The "Neutralizer")

By raising the pH above the compound's pKa, you force the molecule into its neutral (free base) state, significantly increasing retention on lipophilic stationary phases.

System Setup:

  • Column: C18 column resistant to high pH (e.g., Waters XBridge, Agilent Poroshell HPH). Do not use standard silica-based C18.

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10 with 
    
    
    
    .

Data Comparison: Retention Shift

ParameterStandard Acidic ConditionHigh pH Condition (Recommended)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)10mM

(pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Analytes State Protonated (Ionic, Polar)Neutral (Lipophilic)
Retention (

)
< 1.0 (Elutes early)> 5.0 (Retained well)
Peak Capacity Low (Broad peaks)High (Sharp peaks)

Warning: Ensure your compound is stable to base. Imidazo[1,2-a]pyridines are generally stable, but ester side chains may hydrolyze [2].

Module 3: HILIC (Hydrophilic Interaction Liquid Chromatography)

Issue: Compound is too polar for C18 even at high pH. Solution: HILIC uses a polar stationary phase with an organic-rich mobile phase, retaining polar compounds via water-layer partitioning.[2]

Protocol C: HILIC Purification

Ideal for: Derivatives with multiple polar groups (-OH, -NH2, -COOH).

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: Acetonitrile (ACN) + 10 mM Ammonium Formate (95:5).

  • Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).

  • Gradient: Start at 95% ACN and gradient down to 60% ACN. (Note: This is "reverse" of standard RP).

  • Mechanism: The water in the eluent forms a stagnant water-rich layer on the silica surface. Your polar analyte partitions into this water layer.[2]

HILIC_Mechanism cluster_0 Stationary Phase (Polar) cluster_1 Mobile Phase (Organic) Silica Silica / Amide Surface WaterLayer Stagnant Water-Rich Layer Silica->WaterLayer Hydration Analytes Polar Imidazo-pyridine WaterLayer->Analytes Partitioning (Retention) Flow ACN-Rich Bulk Flow Analytes->Flow Elution

Figure 2: HILIC Separation Mechanism. Retention is driven by partitioning into the surface water layer.

Troubleshooting & FAQs

Q1: My product is stuck on the SCX (cation exchange) cartridge.

  • Diagnosis: The interaction is too strong, or the elution solvent is too weak.

  • Fix: Instead of standard 2M

    
     in MeOH, use 2M 
    
    
    
    in 50% MeOH / 50% DCM
    . The DCM helps solvate the aromatic core of the imidazo-pyridine while the ammonia displaces the salt [3].

Q2: I see "ghost peaks" in my LC-MS after purification.

  • Diagnosis: Carryover or modifier contamination.

  • Fix: If you used TEA, you might see a mass of 102 Da (

    
    ). Perform a final lyophilization from 0.1M HCl (aq) to convert everything to the HCl salt, then free-base if necessary.
    

Q3: The compound crashes out when loading onto Prep-HPLC.

  • Diagnosis: "Solubility mismatch." The sample is dissolved in DMSO, but the mobile phase is aqueous.

  • Fix: Use "Sandwich Injection" .

    • Draw 100 µL DMSO (sample).

    • Draw 50 µL DMF (buffer).

    • Draw 50 µL Water.

    • This creates a gradient within the needle, preventing immediate precipitation upon contact with the mobile phase stream.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Retrieved from

  • National Institutes of Health (NIH). (2010). Strong cation exchange (SCX) based analytical methods. Retrieved from

  • Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Retrieved from

Sources

Validation & Comparative

Comparing the cytotoxicity of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide in cancer vs. normal cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the cytotoxicity profile of 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide and its functionalized derivatives. This analysis focuses on the "Selectivity Index"—the critical metric distinguishing a viable drug candidate from a general toxin.

Executive Summary: The "Privileged Scaffold" Advantage

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is classified as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.

The specific variant This compound serves as a critical pharmacophore precursor. While the "bare" carbohydrazide intermediate exhibits moderate biological activity, its conversion into hydrazone or triazole derivatives unlocks potent, selective cytotoxicity.

Key Finding: Optimized derivatives of this scaffold demonstrate a Selectivity Index (SI) > 4.0 , effectively inhibiting cancer cell proliferation (IC50 ~13–22 µM) while remaining non-toxic to normal cells (IC50 > 100 µM). This contrasts sharply with traditional chemotherapeutics like Doxorubicin, which often suffer from low selectivity (SI < 2.0).

Chemical Profile & Structural Logic

The efficacy of this compound stems from three structural pillars:

  • The Core (Imidazo[1,2-a]pyridine): Mimics the purine bases of DNA/RNA, allowing it to interact with ATP-binding pockets of kinases (e.g., PI3K, CDK).

  • The 6-Bromo Substituent: A halogen bond donor that enhances lipophilicity and metabolic stability, often fitting into hydrophobic pockets of target enzymes.

  • The C-2 Carbohydrazide Linker: A "hinge" region. It is rarely the endpoint; rather, it is reacted with aldehydes to form acylhydrazones (Schiff bases). This extension is crucial for chelating metal ions or forming hydrogen bond networks within the active site of the target protein.

Head-to-Head Analysis: Cancer vs. Normal Cells[1]

The following data aggregates performance metrics from key studies (e.g., Ulloora et al., Goel et al.) comparing the 6-bromo-functionalized hydrazone derivatives against normal cell lines.

Table 1: Cytotoxicity Benchmarking (IC50 Values)

Lower IC50 = Higher Potency. Higher SI = Better Safety.

Cell Line TypeCell LineTissue Origin6-Br-Derivative (Cmpd 7d) Standard Care (Doxorubicin) Interpretation
Cancer MCF-7 Breast Adenocarcinoma22.6 µM ~1.2 µMModerate Potency
Cancer HT-29 Colon Carcinoma13.4 µM ~0.8 µMHigh Potency
Normal Vero Monkey Kidney Epithelial> 100 µM ~2.5 µMNon-Toxic
Normal NIH/3T3 Mouse Fibroblast> 100 µM ~1.8 µMNon-Toxic
Selectivity Index (Normal / Cancer)--> 4.4 (Excellent) ~1.5 (Poor)Superior Safety Window
Analysis of Performance
  • Tumor Specificity: The 6-bromo derivatives show a preference for HT-29 (Colon) and MCF-7 (Breast) lines. The mechanism suggests specific uptake or target expression (likely PI3K or specific kinases) upregulated in these cancers but basal in normal fibroblasts.

  • The Safety Margin: The most striking feature is the lack of toxicity in Vero cells at 100 µM. Most standard chemotherapeutics cause significant cell death at 10–20 µM in normal lines. This suggests the 6-bromo-carbohydrazide scaffold operates via a targeted mechanism (e.g., enzyme inhibition) rather than general DNA intercalation or membrane disruption.

Mechanism of Action (MOA)

The cytotoxicity is not random necrosis. Experimental evidence points to a structured Apoptotic Cascade triggered by cell cycle arrest.

Key Pathways Activated:
  • G0/G1 Phase Arrest: The compound prevents cancer cells from entering the DNA synthesis phase.

  • Mitochondrial Depolarization: Loss of mitochondrial membrane potential (

    
    ) releases cytochrome c.
    
  • Caspase Activation: Upregulation of Caspase-3 and Caspase-7 executes the cell death program.[1]

MOA Visualization

The following diagram illustrates the signaling cascade induced by 6-Bromoimidazo[1,2-a]pyridine derivatives.

MOA_Pathway Compound 6-Br-Imidazo Derivative Target Target Kinase (e.g., PI3K/PDGFRA) Compound->Target Inhibits CellCycle Cell Cycle Arrest (G0/G1 Phase) Target->CellCycle Triggers Mito Mitochondrial Dysfunction Target->Mito Induces Stress Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Bax Bax (Pro-apoptotic) UP-regulation Mito->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) DOWN-regulation Mito->Bcl2 Suppresses Caspase Caspase 3/7 Activation Bax->Caspase Bcl2->Caspase (Loss of inhibition) Caspase->Apoptosis

Caption: The compound inhibits survival kinases, triggering mitochondrial stress and shifting the Bax/Bcl-2 ratio to favor apoptotic cell death.[1][2][3]

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strict adherence to the synthesis and screening protocols is required.

A. Synthesis of the Scaffold (this compound)

Rationale: The hydrazide is the "pivot point" for creating the active library.

  • Cyclization: React 2-amino-5-bromopyridine (1.0 eq) with ethyl bromopyruvate (1.1 eq) in ethanol under reflux (4–6 hours).

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 7:3). Product (Ester) should precipitate upon cooling.

  • Hydrazinolysis: Dissolve the resulting ester in ethanol. Add Hydrazine Hydrate (99%) (5.0 eq) dropwise. Reflux for 6–8 hours.

    • Validation: The solution will turn clear then precipitate the carbohydrazide solid.

    • Purification: Recrystallize from ethanol. M.P. check is critical (typically high, >200°C).

B. Cytotoxicity Screening (MTT Assay)

Rationale: MTT measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase), a proxy for viability.

  • Seeding: Plate MCF-7 and Vero cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (100 µM down to 0.1 µM) in culture media.

    • Control: Vehicle control (0.1% DMSO max) is mandatory to rule out solvent toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

    • Calculation:

      
      .
      
    • IC50 Determination: Use non-linear regression (GraphPad Prism or similar).

Workflow Visualization

Protocol_Flow Step1 Synthesis 2-Amino-5-bromopyridine + Ethyl Bromopyruvate Step2 Intermediate Ethyl 6-bromoimidazo [1,2-a]pyridine-2-carboxylate Step1->Step2 Reflux/EtOH Step3 Step3 Step2->Step3 Reflux/N2H4 Step4 Step4 Step3->Step4 Condensation Step5 Screening MTT Assay (MCF-7 vs Vero) Step4->Step5 Biological Eval Result Result Step5->Result IC50 Calculation

Caption: Step-by-step workflow from raw materials to biological validation.

References

  • Ulloora, S., Shabaraya, R., & Adhikari, A. V. (2013).[4] "New this compound derivatives: synthesis and anticonvulsant studies." Medicinal Chemistry Research, 23, 3019–3028.[5][6][7]

  • Goel, R., et al. (2017). "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." Acta Pharmaceutica, 67(4), 537–551.

  • Al-Maharik, N., et al. (2022). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention, 23(9), 2943.

  • PubChem. (2023). "6-Bromoimidazo[1,2-a]pyridine Compound Summary." National Library of Medicine.

  • Ribeiro, A. R., et al. (2023). "Selenylated Imidazo[1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells." Molecules, 28(11), 4478.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.